N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide is a complex organic compound featuring a furan ring, a thiomorpholine moiety, and a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Thiomorpholine Formation: Thiomorpholine can be synthesized by reacting ethylene sulfide with ammonia or primary amines under high pressure and temperature.
Coupling Reactions: The furan and thiomorpholine moieties are coupled using a suitable linker, often through nucleophilic substitution reactions.
Sulfamoylation: The phenyl ring is sulfamoylated using sulfamoyl chloride in the presence of a base such as pyridine.
Final Coupling: The final product is obtained by coupling the sulfamoylated phenyl ring with the furan-thiomorpholine intermediate using acetic anhydride as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols, amines, and other reduced derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although further research is needed to confirm these properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The furan ring and thiomorpholine moiety may facilitate binding to specific sites on these targets, leading to modulation of their activity. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-(furan-2-yl)ethyl)sulfamoyl)phenyl)acetamide: Lacks the thiomorpholine moiety, which may affect its binding properties and biological activity.
N-(4-(N-(2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide: Lacks the furan ring, which may reduce its potential interactions with biological targets.
N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)propionamide: Similar structure but with a propionamide group instead of acetamide, which may alter its chemical reactivity and biological properties.
Uniqueness
N-(4-(N-(2-(furan-2-yl)-2-thiomorpholinoethyl)sulfamoyl)phenyl)acetamide is unique due to the presence of both the furan ring and thiomorpholine moiety, which may confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and potential bioactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-14(22)20-15-4-6-16(7-5-15)27(23,24)19-13-17(18-3-2-10-25-18)21-8-11-26-12-9-21/h2-7,10,17,19H,8-9,11-13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSROLZBVJEXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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